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molecular formula C8H12O B8765753 Cyclohexenecarboxaldehyde, methyl- CAS No. 102386-90-3

Cyclohexenecarboxaldehyde, methyl-

Cat. No. B8765753
M. Wt: 124.18 g/mol
InChI Key: SHPCPYUZYHBAMC-UHFFFAOYSA-N
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Patent
US04430337

Procedure details

To 118 ml. (190 mmole) of 1.6M methyllithium in tetrahydrofuran, cooled under N2 to -78° C., was added over 30 minutes title product of the preceding Preparation (16 g., 95 mmole) in 100 ml. ether. After 30 minutes at -78° C., the reaction mixture was warmed slowly to room temperature, stirred for 1 hour, quenched by slowly adding 50 ml. 1N HCl, stirred 15 minutes, poured into 500 ml. water and extracted 3×150 ml. ether. The combined ether extracts were washed 1×50 ml. H2O, 1×50 ml. saturated NaHCO3, dried over Na2SO4, concentrated to an oil, taken up in 300 ml. acetone, cooled to 0° C. and treated dropwise with Jones reagent until a faint orange color persisted (about 10 ml.). The solution was warmed to room temperature, stirred 15 minutes, diluted with 200 ml. of water, and concentrated in vacuo to remove acetone. The concentrate was extracted 3×100 ml. ether. The ether extracts were combined, washed 1×50 ml. water and 1×50 ml. saturated NaHCO3, dried over Na2SO4 ; concentrated to an oil and title product recovered by distillation, 6.4 g., b.p. 58°-62°/0.2 mm., pnmr (CCl4) includes aldehyde proton peak at delta 9.9-10 ppm.
Quantity
190 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Li].[O:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1>>[CH3:4][C:5]1[CH2:7][CH2:6][CH2:5][CH2:4][C:6]=1[CH:7]=[O:3]

Inputs

Step One
Name
Quantity
190 mmol
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CCCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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